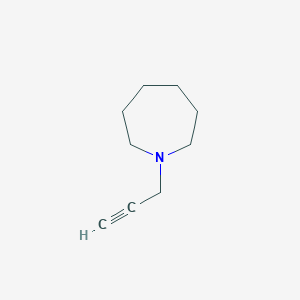

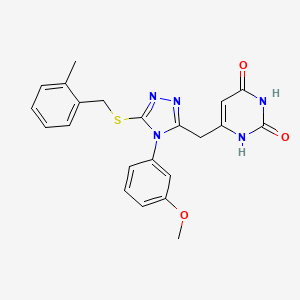

![molecular formula C18H22N4O3 B2817200 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189499-92-9](/img/structure/B2817200.png)

8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a 1H-1,2,3-triazole ring, a dimethoxybenzoyl group, and an 8-azabicyclo[3.2.1]octane structure .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1H-1,2,3-triazole ring could potentially be formed through a Huisgen cycloaddition, a type of click chemistry . The dimethoxybenzoyl group might be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1H-1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The 8-azabicyclo[3.2.1]octane structure is a bicyclic structure with eight carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The 1H-1,2,3-triazole ring might undergo reactions at the nitrogen atoms, such as substitution or addition reactions . The dimethoxybenzoyl group could potentially undergo reactions at the carbonyl group, such as reduction or nucleophilic acyl substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxybenzoyl group might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications

Synthesis and Structural Studies

Azabicyclo[3.2.1]octane derivatives, including those with dimethoxybenzoyl and triazolyl groups, are synthesized through methods that often involve radical translocation reactions or cyclization processes. For instance, the synthesis of bridged azabicyclic compounds using radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines and pyrrolidines showcases the synthetic routes to obtain azabicyclo[3.2.1]octane systems (Ikeda, Kugo, & Sato, 1996; Sato, Kugo, Nakaumi, Ishibashi, & Ikeda, 1995). These processes highlight the intricate methods used to create the azabicyclo[3.2.1]octane framework, which could be relevant for synthesizing the compound of interest.

Another study discusses the synthesis of a conformationally rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, emphasizing the role of azabicyclic compounds in mimicking biologically relevant structures (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009). This suggests that similar strategies could be applied in the context of the compound , for creating rigid analogues of bioactive molecules.

Applications in Organic Synthesis and Biological Studies

The diverse reactivity and structural motifs of azabicyclo[3.2.1]octane derivatives make them valuable in the synthesis of natural products and biologically active compounds. For example, the comprehensive coverage of 2,8-diheterobicyclo[3.2.1]octane ring systems in natural products and their synthetic analogues highlights their significance in modern organic synthesis (Flores & Díez, 2014). These systems are used as building blocks for creating molecules with potential therapeutic applications, suggesting that compounds like 8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane could be explored for similar applications.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-12-6-7-13(22)11-14(10-12)21-9-8-19-20-21/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGAGXHCKWIWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

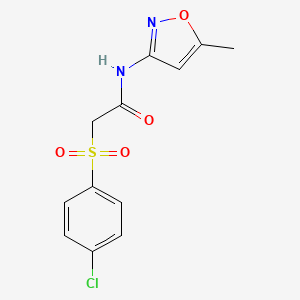

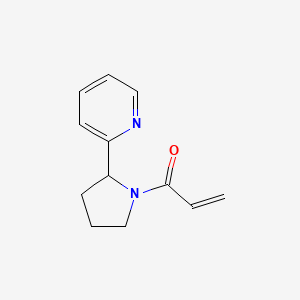

![4,6-Dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2817129.png)

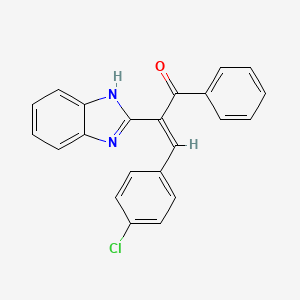

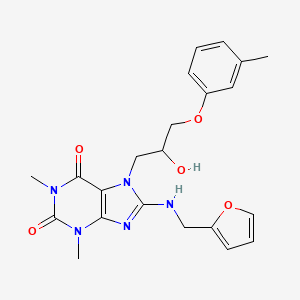

![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)

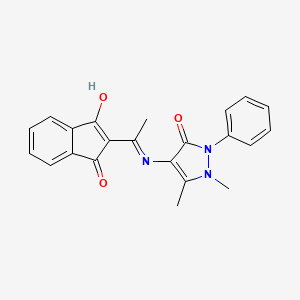

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)

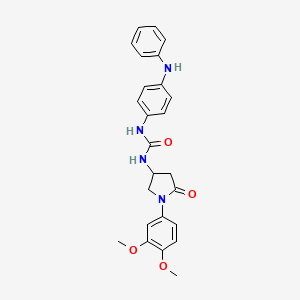

![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)

![3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B2817140.png)